molecular formula C15H20ClFN2O3Si B13896351 Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate

Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B13896351
M. Wt: 358.87 g/mol
InChI Key: DRKSRCNCODISFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with chloro, fluoro, and trimethylsilylethoxymethyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials such as pyridine derivatives and amines.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Attachment of the Trimethylsilylethoxymethyl Group: This step involves the use of trimethylsilyl chloride and a suitable base to form the trimethylsilylethoxymethyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrrolo[3,2-b]pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used to study the biological pathways and mechanisms involved in its action, providing insights into its potential therapeutic effects.

    Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological targets.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-6-fluoro-1-(2-methoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate
  • Methyl 5-chloro-6-fluoro-1-(2-ethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate
  • Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-3-carboxylate

Uniqueness

The uniqueness of Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate lies in its specific substitution pattern and the presence of the trimethylsilylethoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20ClFN2O3Si

Molecular Weight

358.87 g/mol

IUPAC Name

methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C15H20ClFN2O3Si/c1-21-15(20)13-8-11-12(7-10(17)14(16)18-11)19(13)9-22-5-6-23(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

DRKSRCNCODISFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=C(C=C2N1COCC[Si](C)(C)C)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.